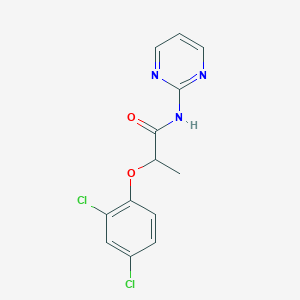
N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)benzohydrazide, commonly known as DPBH, is a chemical compound with potential applications in scientific research. DPBH has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of DPBH is not fully understood, but it is thought to involve the chelation of metal ions, the inhibition of Hsp90 activity, and the inhibition of amyloid-beta peptide aggregation. DPBH has been shown to selectively bind to copper ions, which may lead to the formation of a complex that disrupts cellular processes. DPBH has also been shown to inhibit the activity of Hsp90, which may lead to the induction of cell death in cancer cells. Finally, DPBH has been shown to inhibit the aggregation of amyloid-beta peptides, which may prevent the development of Alzheimer's disease.
Biochemical and Physiological Effects:
DPBH has been shown to have various biochemical and physiological effects, including the inhibition of Hsp90 activity, the induction of cell death in cancer cells, and the inhibition of amyloid-beta peptide aggregation. DPBH has also been shown to selectively bind to copper ions and exhibit fluorescence, which may make it useful as a probe for the detection of copper ions in biological samples.
実験室実験の利点と制限
The advantages of DPBH for lab experiments include its potential applications in the detection of metal ions, as an anticancer agent, and as a potential therapeutic agent for Alzheimer's disease. DPBH has been shown to selectively bind to copper ions and exhibit fluorescence, making it a potential probe for the detection of copper ions in biological samples. DPBH has also been shown to induce cell death in cancer cells and inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. The limitations of DPBH for lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
Of research on DPBH include the development of more efficient synthesis methods, the investigation of its potential applications as a therapeutic agent for various diseases, and the optimization of its properties as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand the mechanism of action of DPBH and its potential toxicity.
合成法
DPBH has been synthesized using various methods, including the reaction between 2,5-dioxo-1-phenyl-3-pyrrolidinyl chloride and benzohydrazide in the presence of a base, and the reaction between 2,5-dioxo-1-phenyl-3-pyrrolidinyl isocyanate and benzohydrazide. The yield of DPBH obtained from these methods has been reported to be between 60-80%. The purity of DPBH can be increased by recrystallization from solvents such as ethanol or methanol.
科学的研究の応用
DPBH has potential applications in scientific research, including as a fluorescent probe for the detection of metal ions, as a potential anticancer agent, and as a potential therapeutic agent for Alzheimer's disease. DPBH has been shown to selectively bind to copper ions and exhibit fluorescence, making it a potential probe for the detection of copper ions in biological samples. DPBH has also been shown to induce cell death in cancer cells by inhibiting the activity of a protein called Hsp90, which is involved in the regulation of cell growth and survival. Additionally, DPBH has been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
特性
IUPAC Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-15-11-14(17(23)20(15)13-9-5-2-6-10-13)18-19-16(22)12-7-3-1-4-8-12/h1-10,14,18H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKVXNMHKKQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)

![methyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5219793.png)
![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-5-methoxy-2-furamide trifluoroacetate](/img/structure/B5219797.png)

![N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)

![N-[(2-{[(cyclohexylcarbonyl)amino]acetyl}hydrazino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B5219829.png)
![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)


![2-{2-[4-(2,3-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5219858.png)
![10-(3,4-dichlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5219873.png)
![N-(3-pyridinylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B5219890.png)